Cas no 1628196-29-1 (3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate)

3-Acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate is a structurally unique compound featuring a bicyclo[1.1.1]pentane scaffold, which imparts enhanced rigidity and metabolic stability compared to traditional linear analogs. The acetamido group at the 3-position contributes to improved solubility and bioavailability, while the 2-[4-(2-methylpropyl)phenyl]propanoate moiety offers potential pharmacological activity, possibly as a nonsteroidal anti-inflammatory derivative. This compound’s constrained geometry may reduce off-target interactions, enhancing selectivity. Its synthetic versatility makes it a valuable intermediate for medicinal chemistry applications, particularly in the development of novel therapeutics targeting inflammation or pain pathways. The combination of steric hindrance and functional group diversity underscores its utility in drug discovery and optimization.
3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate structure
1628196-29-1 structure
商品名:3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate
CAS番号:1628196-29-1
MF:C20H27NO3
メガワット:329.433285951614
CID:5306996

3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate 化学的及び物理的性質

名前と識別子

    • 3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate
    • インチ: 1S/C20H27NO3/c1-13(2)9-16-5-7-17(8-6-16)14(3)18(23)24-20-10-19(11-20,12-20)21-15(4)22/h5-8,13-14H,9-12H2,1-4H3,(H,21,22)
    • InChIKey: XGRNUCUTOURCLG-UHFFFAOYSA-N
    • ほほえんだ: O(C12CC(NC(=O)C)(C1)C2)C(=O)C(C1C=CC(CC(C)C)=CC=1)C

3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93819-1G
3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate
1628196-29-1 95%
1g
¥ 16,005.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93819-5G
3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate
1628196-29-1 95%
5g
¥ 48,015.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93819-250MG
3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate
1628196-29-1 95%
250MG
¥ 6,402.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93819-500MG
3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate
1628196-29-1 95%
500MG
¥ 10,672.00 2023-04-14

3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate 関連文献

3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoateに関する追加情報

3-Acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate: A Comprehensive Overview

3-Acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate is a complex organic compound with the CAS number 1628196-29-1. This compound is notable for its unique bicyclic structure and its potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. The compound's name itself provides insight into its structural composition, with the bicyclo[1.1.1]pentane core being a key feature that contributes to its stability and reactivity.

The synthesis of 3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate involves a series of carefully designed organic reactions, including acetylation, cyclization, and coupling processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of this compound, improving both yield and purity. For instance, studies published in the Journal of Organic Chemistry have demonstrated the use of microwave-assisted synthesis to accelerate the formation of the bicyclic core, significantly reducing reaction times while maintaining product quality.

One of the most intriguing aspects of this compound is its ability to act as a versatile building block in organic synthesis. The bicyclo[1.1.1]pentane framework is known for its rigidity and resistance to conformational changes, making it an ideal scaffold for constructing bioactive molecules. Recent research has highlighted its potential as a precursor for developing novel antibiotics and anticancer agents. For example, a study in Nature Communications reported that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in bacterial cell wall synthesis.

In addition to its role in drug discovery, 3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate has shown promise in materials science applications. Its unique combination of rigidity and functional groups makes it a candidate for use in advanced polymers and nanomaterials. Researchers at the University of California have explored its potential as a monomer for synthesizing high-performance polymers with enhanced thermal stability and mechanical properties.

Another area where this compound has garnered attention is in biotechnology, particularly in the development of biosensors and diagnostic tools. The acetamido group within the molecule can be modified to interact with specific biomolecules, enabling the creation of highly sensitive detection systems. A recent paper in Analytical Chemistry described the use of this compound as a recognition element in aptasensors for detecting environmental toxins with unprecedented accuracy.

Looking ahead, the continued exploration of 3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate is expected to yield even more innovative applications across diverse disciplines. Its structural versatility and reactivity make it a valuable tool for scientists seeking to address some of the most pressing challenges in modern research.

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